

Evaluating the Preclinical Safety Profile of FR-190997: A Comparative Guide

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Compound of Interest

Compound Name: FR-190997

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This guide provides a comparative overview of the available preclinical safety data for **FR-190997**, a bradykinin B2 receptor partial agonist, in the context of its potential therapeutic applications in glaucoma and oncology. Due to the limited publicly available, formal toxicology data for **FR-190997**, this guide leverages reported pharmacodynamic effects and compares them against the established preclinical safety profiles of standard-of-care agents: Latanoprost for glaucoma, and Paclitaxel and Doxorubicin for oncology.

Executive Summary

FR-190997 has demonstrated efficacy in preclinical models for lowering intraocular pressure and exhibiting antiproliferative activity. However, a comprehensive preclinical safety and toxicology program for **FR-190997** has not been extensively reported in the public domain. This guide summarizes the known preclinical effects of **FR-190997** and juxtaposes them with the well-documented safety profiles of Latanoprost, Paclitaxel, and Doxorubicin. The direct comparison is intended to provide a framework for evaluating the potential safety liabilities of **FR-190997** and to highlight areas where further investigation is warranted.

Preclinical Safety Data Comparison

The following tables summarize the available preclinical safety and toxicology data for **FR-190997** and its comparators. It is critical to note that the data for **FR-190997** are derived from pharmacodynamic studies and not from formal, guideline-compliant toxicology assessments.

Table 1: Comparison of Preclinical Safety Profiles - Glaucoma Indication

Parameter	FR-190997	Latanoprost
Animal Models	Cynomolgus Monkeys, Rabbits	Rabbits, Dogs, Monkeys
Route of Administration	Topical (ocular)	Topical (ocular)
Key Safety-Related Findings	Ocular hypotension	Conjunctival hyperemia, increased iris pigmentation, reversible increase in palpebral fissure (monkeys)[1]
Ocular Irritation	Not reported in detail	Mild redness and lacrimation at high doses in rabbits.[2] Generally well-tolerated.[3]
Systemic Effects	Hypotensive response (intravenous administration in rats)[4]	No proven systemic effects at therapeutic doses.[3]
Carcinogenicity	No data available	Not carcinogenic in mice or rats via oral gavage.[2]
Mutagenicity	No data available	Negative in Ames test and other in vitro/in vivo assays.[2]

Table 2: Comparison of Preclinical Safety Profiles - Oncology Indication

Parameter	FR-190997	Paclitaxel	Doxorubicin
Animal Models	Mice, Rats	Mice, Rats, Rabbits	Mice, Rats, Dogs
Route of Administration	Subcutaneous, Intravenous	Intravenous, Intraperitoneal	Intravenous, Intraperitoneal
Acute Toxicity (LD50)	Not reported	LD50 in mice (i.v.) is approximately 31.3 mg/kg for Taxol formulation.[5]	Dose-limiting toxicities observed.
Repeat-Dose Toxicity	Not reported	Myelosuppression, neurotoxicity, alopecia, gastrointestinal toxicity.[6][7]	Myelosuppression, cardiotoxicity, gastrointestinal toxicity, alopecia.[8]
Key Organ Toxicities	Paw edema (subcutaneous, mice), Hypotension (intravenous, rats)[4]	Hematopoietic system, nervous system, reproductive system.[6]	Heart, hematopoietic system, gastrointestinal tract. [8][9]
Cardiotoxicity	Not reported	Not a primary toxicity.	Well-documented cumulative dose-dependent cardiotoxicity leading to heart failure in dogs.[9][10]
Genotoxicity	No data available	Clastogenic in vitro and in vivo.	Genotoxic and mutagenic.
Carcinogenicity	No data available	Not typically evaluated long-term due to indication.	Known to be carcinogenic.

Experimental Protocols

Detailed experimental protocols for the preclinical safety assessment of **FR-190997** are not publicly available. Below are representative protocols for key safety studies conducted for the comparator drugs, based on published literature.

Ocular Irritation Study (Latanoprost)

- Objective: To assess the potential for ocular irritation of a test substance following a single instillation in the rabbit eye.
- Animal Model: Albino rabbits.[11]
- Procedure:
 - A pre-test examination of both eyes is conducted to ensure no pre-existing irritation.
 - A single dose of the test substance (e.g., 0.1 mL) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.[12]
 - The eyelids are held together for a brief period to prevent loss of the substance.
 - Ocular reactions (corneal opacity, iritis, conjunctival redness and chemosis) are scored at 1, 24, 48, and 72 hours, and on day 7 post-instillation using a standardized scoring system (e.g., Draize test).[12][13]
- Data Analysis: The scores for each animal are summed to obtain a total irritation score. The substance is classified based on the severity and duration of the ocular reactions.

Acute Intravenous Toxicity Study (Paclitaxel)

- Objective: To determine the acute toxicity and identify the maximum tolerated dose (MTD) and lethal dose (LD) of a substance after a single intravenous administration.
- Animal Model: Rats (e.g., Sprague-Dawley).[6]
- Procedure:
 - Animals are divided into several dose groups, including a vehicle control group.

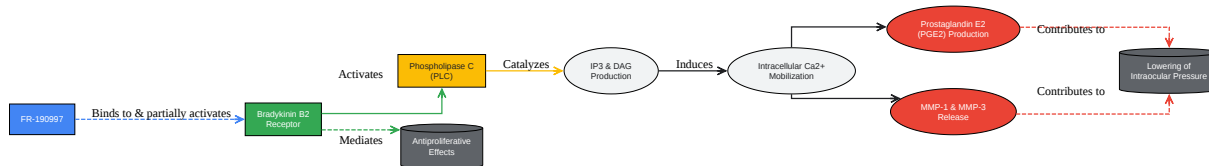
- A single dose of the test substance is administered intravenously.
- Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).[14]
- Body weight is recorded before and at intervals during the study.
- At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.
- Hematological and biochemical parameters may be assessed.[6]
- Data Analysis: The LD50 is calculated using appropriate statistical methods. The study identifies target organs of toxicity.

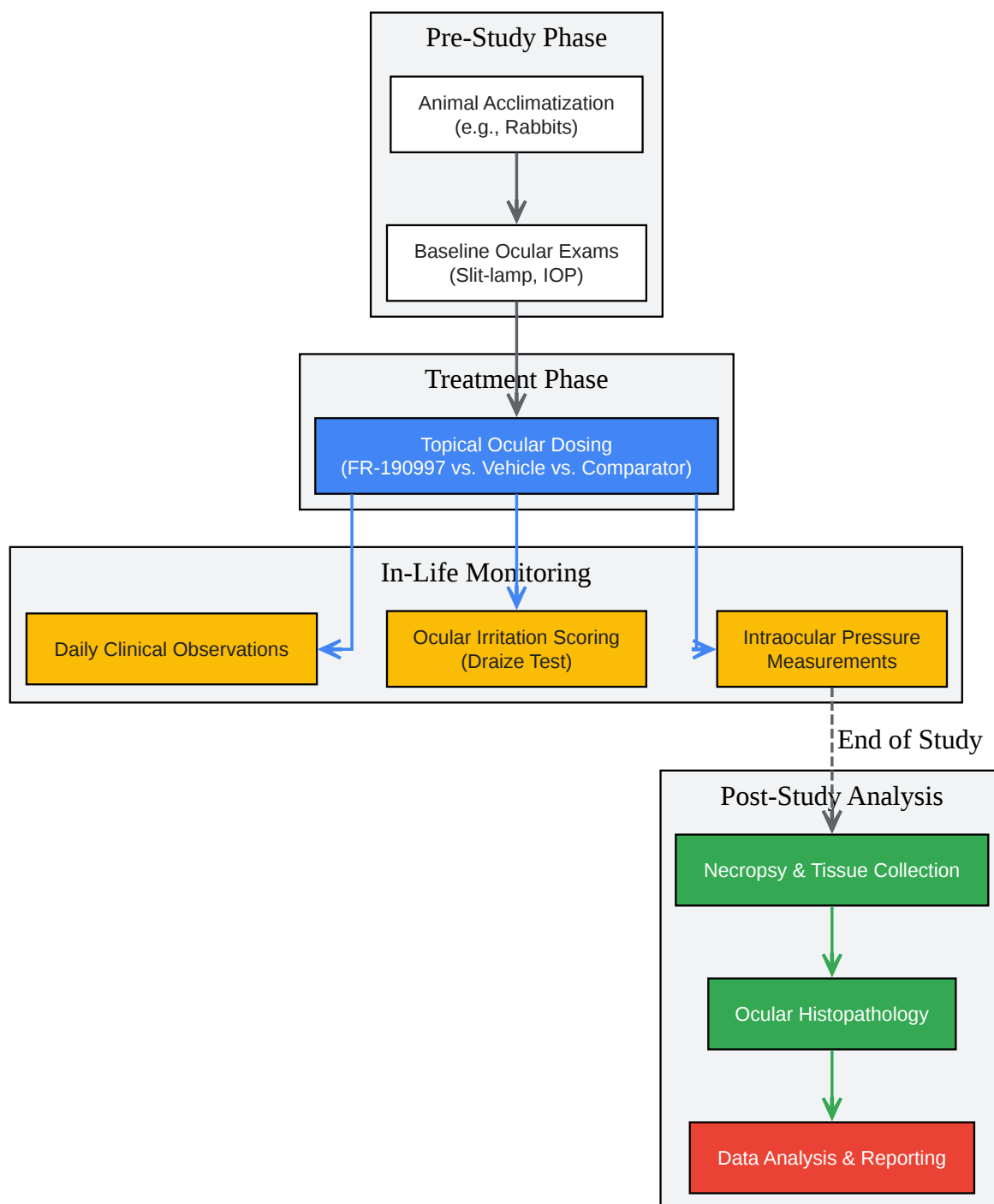
Repeat-Dose Cardiotoxicity Study (Doxorubicin)

- Objective: To evaluate the potential for cumulative cardiotoxicity of a substance following repeated administration.
- Animal Model: Dogs (e.g., Beagle).[9]
- Procedure:
 - Animals are treated with the test substance (e.g., intravenously) on a defined schedule (e.g., once every three weeks for several cycles).[15]
 - Cardiac function is monitored throughout the study using methods such as electrocardiography (ECG) and echocardiography to assess parameters like ejection fraction.[2][10]
 - Clinical observations, body weight, and food consumption are recorded.
 - At the end of the study, a full necropsy is performed with a focus on the histopathological examination of the heart tissue to identify any drug-induced myocardial damage.[8]
- Data Analysis: Changes in cardiac parameters over time are compared between treated and control groups. Histopathological findings are correlated with functional changes.

Visualizations

Signaling Pathway of FR-190997





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